molecular formula C4H10S B1381026 2-Methyl-2-propane-D9-thiol CAS No. 99224-24-5

2-Methyl-2-propane-D9-thiol

Cat. No.: B1381026
CAS No.: 99224-24-5
M. Wt: 99.24 g/mol
InChI Key: WMXCDAVJEZZYLT-GQALSZNTSA-N
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Description

2-Methyl-2-propane-D9-thiol is an organosulfur compound with the molecular formula C₄H₁₀S. It is a deuterated version of 2-methyl-2-propanethiol, where the hydrogen atoms are replaced with deuterium. This compound is known for its strong odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-propane-D9-thiol can be synthesized through the reaction of deuterated tert-butyl chloride with sodium hydrosulfide in the presence of a suitable solvent. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In industrial settings, this compound is produced by the deuteration of 2-methyl-2-propanethiol. This process involves the exchange of hydrogen atoms with deuterium using deuterium gas or deuterated water in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propane-D9-thiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides or sulfoxides.

    Reduction: It can be reduced to form the corresponding thiolate anion.

    Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include iodine, ozone, and peroxyacids such as m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides and bases like sodium hydroxide or potassium hydroxide are commonly used.

Major Products Formed

    Oxidation: Disulfides and sulfoxides.

    Reduction: Thiolate anions.

    Substitution: Thioethers.

Scientific Research Applications

2-Methyl-2-propane-D9-thiol is used in various scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is used in studies involving sulfur metabolism and enzyme reactions.

    Medicine: It is used in the development of pharmaceuticals and as a model compound in drug metabolism studies.

    Industry: It is used as an odorant in natural gas and as a stabilizer in polymer production.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propane-D9-thiol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In oxidation reactions, it can donate electrons to oxidizing agents, forming disulfides or sulfoxides. The deuterium atoms in the compound can also influence reaction kinetics and mechanisms due to the isotope effect.

Comparison with Similar Compounds

2-Methyl-2-propane-D9-thiol is similar to other thiols, such as methanethiol and ethanethiol, but it has unique properties due to the presence of deuterium. The deuterium atoms make it useful in studies involving isotope effects and reaction mechanisms. Similar compounds include:

    Methanethiol: CH₃SH

    Ethanethiol: C₂H₅SH

    Propane-2-thiol: C₃H₇SH

These compounds share similar chemical properties but differ in their molecular structures and applications.

Properties

IUPAC Name

1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propane-2-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S/c1-4(2,3)5/h5H,1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXCDAVJEZZYLT-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-propane-D9-thiol
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2-Methyl-2-propane-D9-thiol
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Reactant of Route 6
2-Methyl-2-propane-D9-thiol

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